molecular formula C22H22FN3O2S B11063492 4-{2-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-{2-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11063492
M. Wt: 411.5 g/mol
InChI Key: XIEAMKGPTGTQND-UHFFFAOYSA-N
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Description

4-{2-[(2-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorobenzyl group, a pyrazolo[3,4-d][1,3]thiazine core, and other functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Fluorobenzyl Ether: This step involves the reaction of 2-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the fluorobenzyl ether.

    Construction of the Pyrazolo[3,4-d][1,3]thiazine Core: This step involves the cyclization of appropriate intermediates, often using reagents such as hydrazine and sulfur-containing compounds.

    Introduction of the Isopropyl and Methyl Groups: These groups are typically introduced through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{2-[(2-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-{2-[(2-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

4-{2-[(2-Fluorobenzyl)oxy]phenyl}-1-isopropyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

4-[2-[(2-fluorophenyl)methoxy]phenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C22H22FN3O2S/c1-13(2)26-21-19(22(27)25-26)20(29-14(3)24-21)16-9-5-7-11-18(16)28-12-15-8-4-6-10-17(15)23/h4-11,13,20H,12H2,1-3H3,(H,25,27)

InChI Key

XIEAMKGPTGTQND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=CC=C3OCC4=CC=CC=C4F)C(=O)NN2C(C)C

Origin of Product

United States

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